2'-(Methylsulfonyl)biphenyl-3-carboxylic acid
Overview
Description
2’-(Methylsulfonyl)biphenyl-3-carboxylic acid is a chemical compound with the molecular formula C14H12O4S . It has a molecular weight of 276.31 .
Molecular Structure Analysis
The molecular structure of 2’-(Methylsulfonyl)biphenyl-3-carboxylic acid consists of a biphenyl group with a carboxylic acid (COOH) at the 3-position and a methylsulfonyl (CH3SO2) group at the 2’-position .Physical And Chemical Properties Analysis
2’-(Methylsulfonyl)biphenyl-3-carboxylic acid has a molecular weight of 276.31 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Environmental Degradation and Toxicity Studies
2'-(Methylsulfonyl)biphenyl-3-carboxylic acid, as a chemical compound, may not have direct studies focusing on its specific applications in scientific research. However, its structural components suggest relevance in broader chemical studies, such as those involving polyfluoroalkyl substances (PFASs) and carboxylic acid functionalities. Research applications can range from environmental degradation processes to toxicity and biological activity evaluations.
Microbial Degradation of Polyfluoroalkyl Chemicals : The study by Liu and Avendaño (2013) reviews the microbial degradation of polyfluoroalkyl chemicals, which share some structural similarities with 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid, particularly in terms of their potential environmental persistence and degradation pathways. This research is crucial for understanding how such compounds break down in the environment and the role of microbial processes in mitigating their potential impacts (Liu & Avendaño, 2013).
Biocatalyst Inhibition by Carboxylic Acids : Jarboe et al. (2013) explore the inhibition of biocatalysts by carboxylic acids, highlighting the impact of such compounds on microbial cells, including damage to cell membranes and internal pH. This study offers insights into how carboxylic acid functionalities, akin to those in 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid, can affect biological systems, potentially guiding the design of more environmentally friendly chemicals (Jarboe et al., 2013).
Solvent Developments for Carboxylic Acid Extraction : Sprakel and Schuur (2019) review solvent developments for the liquid-liquid extraction (LLX) of carboxylic acids, a process relevant for the purification and recovery of chemicals including 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid from aqueous streams. This research is pivotal for industrial applications where the separation and concentration of carboxylic acid-based compounds are required (Sprakel & Schuur, 2019).
Anticancer Potential and Bioisosteric Applications
Anticancer Agents - Cinnamic Acid Derivatives : The study by De, Baltas, and Bedos-Belval (2011) focuses on cinnamic acid derivatives, which, like 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid, possess carboxylic acid functionalities. This review discusses the synthesis and biological evaluation of cinnamoyl acids and their derivatives in anticancer research, providing valuable information on the potential therapeutic applications of structurally similar compounds (De, Baltas, & Bedos-Belval, 2011).
Novel Carboxylic Acid Bioisosteres : Horgan and O’Sullivan (2021) review the applications of novel carboxylic acid bioisosteres, highlighting advancements in drug design to overcome challenges associated with the carboxylate moiety. This research is relevant for understanding how modifications to carboxylic acid groups, such as those in 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid, can lead to improved pharmacological profiles (Horgan & O’Sullivan, 2021).
properties
IUPAC Name |
3-(2-methylsulfonylphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-19(17,18)13-8-3-2-7-12(13)10-5-4-6-11(9-10)14(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTSRQDYRIBSDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681773 | |
Record name | 2'-(Methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-(Methylsulfonyl)biphenyl-3-carboxylic acid | |
CAS RN |
1194374-30-5 | |
Record name | 2′-(Methylsulfonyl)[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1194374-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-(Methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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